4-fluoro-N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide
CAS No.: 1021255-68-4
Cat. No.: VC4676644
Molecular Formula: C21H18FN3O2S
Molecular Weight: 395.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021255-68-4 |
|---|---|
| Molecular Formula | C21H18FN3O2S |
| Molecular Weight | 395.45 |
| IUPAC Name | N-[4-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
| Standard InChI | InChI=1S/C21H18FN3O2S/c22-16-7-5-15(6-8-16)20(27)24-21-23-17(13-28-21)9-10-19(26)25-12-11-14-3-1-2-4-18(14)25/h1-8,13H,9-12H2,(H,23,24,27) |
| Standard InChI Key | DWTZXDBGHVEHOF-UHFFFAOYSA-N |
| SMILES | C1CN(C2=CC=CC=C21)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |
Introduction
The compound 4-fluoro-N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide is a synthetic organic molecule that incorporates several pharmacophoric groups, including a thiazole ring, an indoline moiety, and a benzamide group. This structure suggests potential biological activity, as these components are often found in compounds with medicinal properties.
Synthesis Steps
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Formation of Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with a halogenated acetaldehyde derivative.
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Introduction of Indoline Moiety: This involves the reaction of the thiazole derivative with an indoline-containing compound, possibly through an amide bond formation.
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Benzamide Group Introduction: The final step involves reacting the indoline-thiazole derivative with a fluorobenzoyl chloride to form the benzamide group.
Biological Activity
While specific biological activity data for 4-fluoro-N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide are not available, compounds with similar structures have shown potential in various therapeutic areas.
Potential Therapeutic Areas
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Antimicrobial Activity: Thiazole derivatives have been explored for their antimicrobial properties, suggesting potential activity against bacterial or fungal pathogens.
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Anticancer Activity: The presence of indoline and benzamide groups could confer anticancer properties, as these moieties are found in compounds with antiproliferative effects.
In Vitro and In Vivo Studies
In vitro studies would typically involve assessing the compound's activity against specific cell lines or microbial cultures. In vivo studies would be necessary to evaluate its efficacy and safety in animal models.
Data Tables
Given the lack of specific data on 4-fluoro-N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide, we can consider analogous compounds for reference:
| Compound | Molecular Weight (g/mol) | Potential Biological Activity |
|---|---|---|
| N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide | 377.5 | Antimicrobial, Anticancer |
| 4-Fluoro Derivative | Approximately 396.5 | Enhanced Antimicrobial/Anticancer |
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